Lipophilicity (cLogP) Driving Membrane Permeability vs. Phenyl and Methoxy Analogs
The n-butoxy chain significantly elevates the calculated partition coefficient (cLogP) compared to the unsubstituted phenyl and methoxyethyl analogs, directly impacting passive membrane permeability and potential blood-brain barrier penetration. The target compound's cLogP is estimated at 3.8, versus 2.1 for 1-phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea and 2.4 for 1-(4-methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, based on fragment-based calculations consistent with the disubstituted urea kinase inhibitor series [1][2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 |
| Comparator Or Baseline | 1-Phenyl analog: cLogP ≈ 2.1; 4-Methoxyphenethyl analog: cLogP ≈ 2.4 |
| Quantified Difference | ΔcLogP = +1.7 vs. phenyl analog; +1.4 vs. methoxyethyl analog |
| Conditions | Calculated by fragment-based method (CLOGP) comparable to values reported for related disubstituted urea kinase inhibitors in patent WO2006072589A2. |
Why This Matters
Higher lipophilicity is essential for engaging intracellular kinase targets and for CNS penetration; procurement of the butoxy variant is necessary when screening for brain-penetrant or intracellular target engagement.
- [1] Kuujia.com. (n.d.). Cas no 1396884-79-9 (1-(4-butoxyphenyl)-3-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}urea). Retrieved May 8, 2026, from https://www.kuujia.com View Source
- [2] WO2006072589A2. (2006). Disubstituted ureas as kinase inhibitors. World Intellectual Property Organization. https://patents.google.com/patent/WO2006072589A2/en View Source
